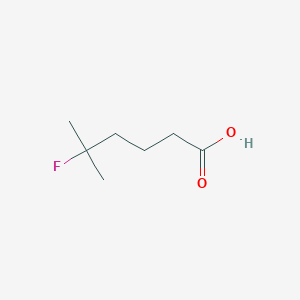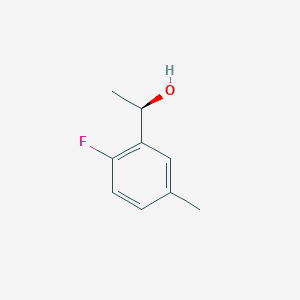
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Chiral catalysts such as BINAP-Ru complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include:
Raw Materials: Fluoro-methylphenyl ketone, chiral reducing agents
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate)
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like sodium methoxide
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
Oxidation: (2-Fluoro-5-methylphenyl)ethanone
Reduction: (1R)-1-(2-Fluoro-5-methylphenyl)ethane
Substitution: (1R)-1-(2-Methoxy-5-methylphenyl)ethan-1-OL
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Investigated for its potential as a ligand in enzyme studies
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in inflammatory pathways
Receptor Binding: Binding to receptors that mediate pain and inflammation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(2-Fluorophenyl)ethan-1-OL
- (1R)-1-(2-Methylphenyl)ethan-1-OL
- (1R)-1-(2-Chloro-5-methylphenyl)ethan-1-OL
Uniqueness
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H11FO |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
(1R)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
URFIFPHJQPTBGO-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)F)[C@@H](C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

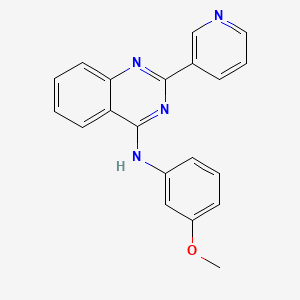


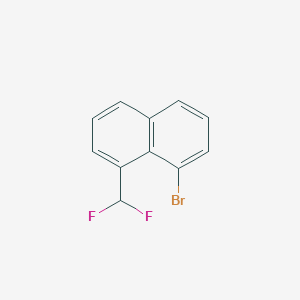
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

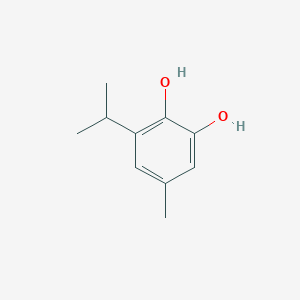
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
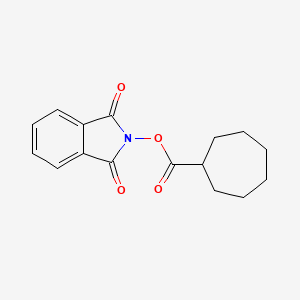

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
